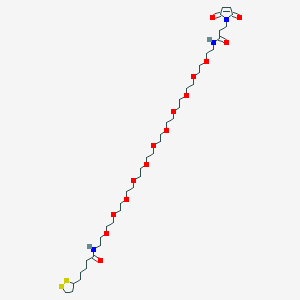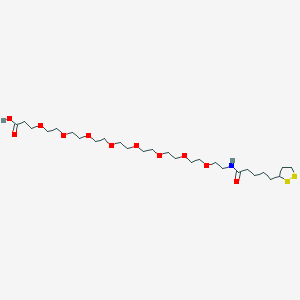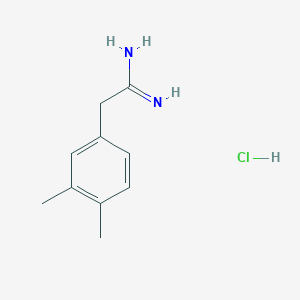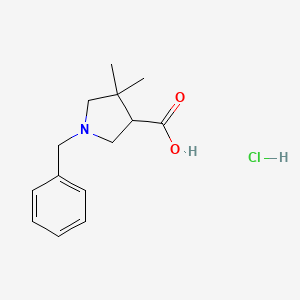
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid hydrochloride (1-Bz-4,4-DMP-3-COOH-HCl) is an organic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. This compound is used in a variety of scientific research applications due to its unique properties, including its ability to act as a substrate for enzyme reactions, its ability to form complexes with metal ions, and its ability to form hydrogen bonds with other molecules.
Aplicaciones Científicas De Investigación
1-Bz-4,4-DMP-3-COOH-HCl is used in a variety of scientific research applications due to its unique properties. It is used as a substrate for enzyme reactions, as it can form complexes with metal ions, and as it can form hydrogen bonds with other molecules. It is also used in the synthesis of organic compounds, such as drugs, and in the study of biochemical and physiological processes.
Mecanismo De Acción
1-Bz-4,4-DMP-3-COOH-HCl is able to act as a substrate for enzyme reactions due to its ability to form hydrogen bonds with other molecules. The hydrogen bonds between the compound and the enzyme allow it to act as a substrate for the reaction. Additionally, the compound can form complexes with metal ions, which can then act as catalysts for the reaction.
Biochemical and Physiological Effects
1-Bz-4,4-DMP-3-COOH-HCl has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as inhibit the activity of enzymes involved in the synthesis of cholesterol. Additionally, it has been shown to have an antioxidant effect, as well as a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bz-4,4-DMP-3-COOH-HCl has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not very stable in solution, so it must be stored in a cool, dark place. Additionally, it is not very soluble in organic solvents, so it must be used in aqueous solutions.
Direcciones Futuras
1-Bz-4,4-DMP-3-COOH-HCl has a number of potential future directions. It could be used in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used in the study of enzyme inhibition, as it has been shown to be able to inhibit the activity of enzymes. It could also be used in the development of new catalysts, as it has been shown to be able to form complexes with metal ions. Finally, it could be used in the study of hydrogen bonding, as it has been shown to be able to form hydrogen bonds with other molecules.
Métodos De Síntesis
1-Bz-4,4-DMP-3-COOH-HCl is synthesized by a multi-step process. The first step involves the synthesis of 4,4-dimethyl-pyrrolidine-3-carboxylic acid (4,4-DMP-3-COOH) from 4,4-dimethyl-pyrrolidine (4,4-DMP) and acetic anhydride. 4,4-DMP is reacted with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid to form 4,4-DMP-3-COOH. The second step involves the synthesis of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1-Bz-4,4-DMP-3-COOH) from 4,4-DMP-3-COOH and benzyl bromide. 4,4-DMP-3-COOH is reacted with benzyl bromide in the presence of a catalytic amount of sodium hydroxide to form 1-Bz-4,4-DMP-3-COOH. The final step involves the synthesis of 1-Bz-4,4-DMP-3-COOH-HCl from 1-Bz-4,4-DMP-3-COOH and hydrochloric acid. 1-Bz-4,4-DMP-3-COOH is reacted with hydrochloric acid to form 1-Bz-4,4-DMP-3-COOH-HCl.
Propiedades
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYEQAKGQLULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
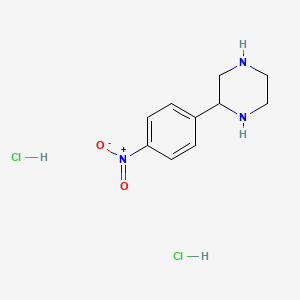


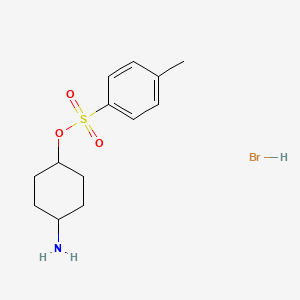
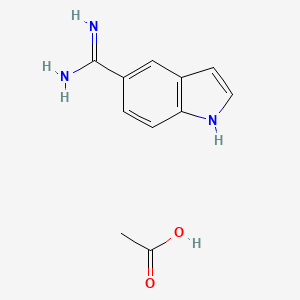
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)


